N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro[1]benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide
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Overview
Description
N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, and a pentanamide side chain. The presence of a methoxypropyl group and a thioxo group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothieno ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The methoxypropyl group is then added via nucleophilic substitution, and the pentanamide side chain is introduced through amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide undergoes various chemical reactions, including:
- Oxidation : The thioxo group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group in the pentanamide side chain can be reduced to form alcohols.
- Substitution : The methoxy group can be substituted with other nucleophiles under appropriate conditions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution : Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide has a wide range of applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex molecules.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds:
- N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydrobenzothieno[3,2-d]pyrimidin-3(2H)-yl)butanamide
- N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydrobenzothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide
Uniqueness: The uniqueness of N-(3-methoxypropyl)-5-(4-oxo-2-thioxo-1,4-dihydro1benzothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide lies in its specific structural features, such as the length of the pentanamide side chain and the presence of the methoxypropyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from similar compounds.
Properties
IUPAC Name |
N-(3-methoxypropyl)-5-(4-oxo-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-25-12-6-10-20-15(23)9-4-5-11-22-18(24)17-16(21-19(22)26)13-7-2-3-8-14(13)27-17/h2-3,7-8H,4-6,9-12H2,1H3,(H,20,23)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNAWRWKZSFKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCCN1C(=O)C2=C(C3=CC=CC=C3S2)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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